molecular formula C3HN3O B3132314 hydroxycarbonimidoyl dicyanide CAS No. 36568-05-5

hydroxycarbonimidoyl dicyanide

Cat. No.: B3132314
CAS No.: 36568-05-5
M. Wt: 95.06 g/mol
InChI Key: IQDSOHXLWXMDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxycarbonimidoyl dicyanide, also known as 2-hydroxyiminopropanedinitrile, is a chemical compound with the molecular formula C3HN3O. It is characterized by the presence of an oxime group and two nitrile groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxycarbonimidoyl dicyanide can be synthesized through various methods. One common approach involves the reaction of hydroxylamine with malononitrile under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may be catalyzed by acids or bases to facilitate the formation of the oxime group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Hydroxycarbonimidoyl dicyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxycarbonimidoyl dicyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives and nitrile compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of hydroxycarbonimidoyl dicyanide involves its reactivity with various nucleophiles and electrophiles. The oxime group can form stable complexes with metal ions, which can be utilized in catalytic processes. Additionally, the nitrile groups can participate in cycloaddition reactions, leading to the formation of heterocyclic compounds .

Comparison with Similar Compounds

    Ethyl 2-cyano-2-(hydroxyimino)acetate (oxyma): Similar in structure but with an ester group instead of a nitrile group.

    N-hydroxypicolinimidoyl cyanide: Contains a pyridine ring, making it more complex.

    Diethyl 2-(hydroxyimino)malonate: Features two ester groups, providing different reactivity.

Uniqueness: Hydroxycarbonimidoyl dicyanide is unique due to its combination of oxime and nitrile groups, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and a valuable compound for various scientific applications .

Properties

IUPAC Name

2-hydroxyiminopropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O/c4-1-3(2-5)6-7/h7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSOHXLWXMDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hydroxycarbonimidoyl dicyanide
Reactant of Route 2
hydroxycarbonimidoyl dicyanide
Reactant of Route 3
hydroxycarbonimidoyl dicyanide
Reactant of Route 4
hydroxycarbonimidoyl dicyanide
Reactant of Route 5
hydroxycarbonimidoyl dicyanide
Reactant of Route 6
Reactant of Route 6
hydroxycarbonimidoyl dicyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.